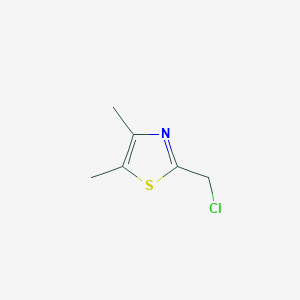

2-(Chloromethyl)-4,5-dimethyl-1,3-thiazole

説明

2-(Chloromethyl)-4,5-dimethyl-1,3-thiazole (CMT) is an organic compound belonging to the class of thiazoles. It is a colorless, crystalline solid with a melting point of 120-122°C and a boiling point of 264-266°C. CMT is a widely used compound in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the production of some polymers and in the manufacture of dyes and pigments.

科学的研究の応用

Reaction Mechanisms and Synthesis

Complex Reaction Pathways : The interaction of 1,3-thiazole derivatives with diazomethane has been explored, showcasing a range of products including 1,4-dithiane, 1,3-dithiole, thiirane, and others. This highlights the complex pathways accessible through the manipulation of 2-(Chloromethyl)-4,5-dimethyl-1,3-thiazole derivatives, revealing the substance's versatility in organic synthesis (Kägi, Linden, Heimgartner, & Mlostoń, 1993).

Regioselective Halogenation : Research demonstrates a regioselective halogenation method for 4,5-dimethyl-2-aryl-1,3-thiazoles, yielding chloromethyl and bromomethyl derivatives efficiently. This method provides an accessible route for synthesizing halogenated thiazoles, including the this compound, under mild conditions (Yamane, Mitsudera, & Shundoh, 2004).

Novel Thiazole Derivatives : Synthesis of new thiazolecarbaldehydes, including derivatives of this compound, demonstrates the compound's role in generating low-molecular-weight aldehydes. This application in synthesizing diverse thiazole derivatives underlines the importance of such chloromethylated compounds in expanding chemical libraries (Sinenko, Slivchuk, Mityukhin, & Brovarets, 2017).

Applications in Material Science

- Corrosion Inhibition : Thiazole derivatives, potentially including this compound, have been studied for their role as corrosion inhibitors. Their efficacy in protecting metals like zinc in acidic environments highlights the compound's potential in material science and industrial applications (Fouda, Abdel‐Latif, Helal, & El-Hossiany, 2021).

Synthesis of Complex Molecules

- Multicomponent Reactions : The use of this compound derivatives in multicomponent reactions for the synthesis of thiazolo- and chromenothiazolopyridines showcases the compound's utility in creating complex molecules. Such reactions are vital for pharmaceutical and organic chemistry research, indicating the broad applicability of these derivatives (Terzidis, Stephanidou-Stephanatou, & Tsoleridis, 2009).

作用機序

Target of Action:

For instance, ALS-8112, a ribonucleoside analog structurally related to CCMT, inhibits the replication of respiratory syncytial virus (RSV) by targeting the viral RNA polymerase . Therefore, it’s plausible that CCMT may also interact with viral enzymes or other cellular components.

Action Environment:

Environmental factors significantly influence CCMT’s efficacy and stability:

- CCMT’s reactivity may change under acidic or alkaline conditions. Stability and degradation rates vary with temperature. Moisture can impact CCMT’s chemical integrity. Photodegradation may occur under UV exposure.

Remember, scientific exploration often begins with questions, and CCMT presents an exciting puzzle waiting to be solved! 🌐🔍 .

特性

IUPAC Name |

2-(chloromethyl)-4,5-dimethyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNS/c1-4-5(2)9-6(3-7)8-4/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZAMXRLIALOFOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60657635 | |

| Record name | 2-(Chloromethyl)-4,5-dimethyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

741195-86-8 | |

| Record name | 2-(Chloromethyl)-4,5-dimethyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine](/img/structure/B1486593.png)

![1-[3-(hydroxymethyl)piperidin-1-yl]-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one](/img/structure/B1486595.png)

![1-[(2-chloro-4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1486603.png)

![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride](/img/structure/B1486609.png)